4-(Methylamino)-3-nitrobenzonitrile
Overview
Description
4-(Methylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O2 It is a derivative of benzonitrile, featuring a methylamino group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzonitrile typically involves the nitration of 4-(methylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Reduction: 4-(Methylamino)-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Methylamino)-3-nitrobenzonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-3-nitrobenzonitrile depends on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitrobenzonitrile: Lacks the methylamino group, affecting its solubility and reactivity.
4-Nitrobenzonitrile: Lacks the methylamino group, influencing its chemical behavior and applications.
Uniqueness
4-(Methylamino)-3-nitrobenzonitrile is unique due to the presence of both the methylamino and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-(methylamino)-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWMUUHEGDUZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404747 | |
Record name | 4-(methylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64910-45-8 | |
Record name | 4-(methylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylamino)-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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